molecular formula C8H9ClN2O B2967349 6-Chloro-2-cyclopropoxypyridin-3-amine CAS No. 1394982-87-6

6-Chloro-2-cyclopropoxypyridin-3-amine

Cat. No.: B2967349
CAS No.: 1394982-87-6
M. Wt: 184.62
InChI Key: BNSVDCYOTQSWOP-UHFFFAOYSA-N
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Description

6-Chloro-2-cyclopropoxypyridin-3-amine is an organic compound with the molecular formula C₈H₉ClN₂O and a molecular weight of 184.62 g/mol . This compound is characterized by a pyridine ring substituted with a chlorine atom at the 6-position, a cyclopropoxy group at the 2-position, and an amino group at the 3-position. It is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-cyclopropoxypyridin-3-amine typically involves the chlorination of 2-cyclopropoxypyridine followed by amination. One common method includes the following steps:

    Chlorination: 2-Cyclopropoxypyridine is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chlorine atom at the 6-position.

    Amination: The chlorinated intermediate is then treated with ammonia (NH₃) or an amine source under suitable conditions to introduce the amino group at the 3-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-cyclopropoxypyridin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dechlorinated derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

    Substitution: Formation of substituted pyridines.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of dechlorinated pyridines.

Scientific Research Applications

6-Chloro-2-cyclopropoxypyridin-3-amine is utilized in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-cyclopropoxypyridin-3-amine involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-aminopyridine: Similar structure but lacks the cyclopropoxy group.

    2-Cyclopropoxypyridine: Similar structure but lacks the chlorine and amino groups.

    6-Chloro-3-aminopyridine: Similar structure but lacks the cyclopropoxy group.

Uniqueness

6-Chloro-2-cyclopropoxypyridin-3-amine is unique due to the presence of both the cyclopropoxy group and the amino group on the pyridine ring, which imparts distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

6-chloro-2-cyclopropyloxypyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c9-7-4-3-6(10)8(11-7)12-5-1-2-5/h3-5H,1-2,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSVDCYOTQSWOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=C(C=CC(=N2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394982-87-6
Record name 6-chloro-2-cyclopropoxypyridin-3-amine
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